3,4-Dihydro-2(1H)-quinolinone serves as a valuable precursor molecule in organic synthesis for various classes of compounds with potential biological activities [].
3,4-Dihydro-2(1H)-quinolinone can be utilized in the synthesis of potent bicyclic peptide deformylase inhibitors, exhibiting promising antibacterial effects []. These inhibitors target a specific enzyme crucial for bacterial growth, making them potential candidates for novel antibiotic development [].
This compound also plays a role in the synthesis of substituted iminopiperidines, known for their ability to inhibit human nitric oxide synthase isoforms []. Nitric oxide synthase plays a key role in various physiological processes, and its modulation offers therapeutic potential in diverse diseases [].
Beyond its role as a building block, 3,4-Dihydro-2(1H)-quinolinone finds application in:
3,4-Dihydro-2(1H)-quinolinone is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₉N₁O. It features a quinoline-like structure, characterized by a bicyclic arrangement that includes a six-membered aromatic ring fused to a five-membered ring containing nitrogen. This compound is notable for its presence in various pharmacologically active substances and has been the focus of extensive research due to its diverse biological activities.
3,4-Dihydro-2(1H)-quinolinone exhibits a range of biological activities:
Several synthesis methods for 3,4-dihydro-2(1H)-quinolinone have been reported:
3,4-Dihydro-2(1H)-quinolinone and its derivatives find applications in various fields:
Interaction studies of 3,4-dihydro-2(1H)-quinolinone focus on its binding affinity and mechanism of action with biological targets:
3,4-Dihydro-2(1H)-quinolinone shares structural similarities with other compounds but possesses unique properties that distinguish it:
Compound Name | Structure | Key Properties |
---|---|---|
2(1H)-Quinolinone | Quinolinone | Antimicrobial activity |
3-Hydroxy-2(1H)-quinolinone | Hydroxyquinolinone | Anti-inflammatory effects |
7-Hydroxy-3,4-dihydroquinolinone | 7-Hydroxy | Enhanced antioxidant properties |
The uniqueness of 3,4-dihydro-2(1H)-quinolinone lies in its balanced pharmacological profile, making it a versatile candidate for drug development aimed at treating various diseases. Its ability to act on multiple biological targets while maintaining structural integrity sets it apart from similar compounds.
Friedel-Crafts alkylation remains a cornerstone for constructing the quinolinone core. Intramolecular cyclization of N-(4-methoxyphenyl)-3-chloropropionamide using AlCl₃ (3–5 equivalents) in high-boiling solvents (e.g., DMSO or dimethylacetamide) at 150–220°C produces 6-hydroxy-3,4-dihydroquinolinone (6-HQ) in 92.9% yield and 99.2% purity. The mechanism involves Lewis acid-mediated activation of the chloropropionamide side chain, facilitating electrophilic aromatic substitution (EAS) at the ortho position.
Key Data
Parameter | Value | Source |
---|---|---|
Catalyst | AlCl₃ (3–5 eq.) | |
Temperature | 150–220°C | |
Yield | 92.9% | |
Purity (HPLC) | 99.2% |
Microwave irradiation accelerates reactions while reducing energy consumption. A solvent-free protocol using Hβ zeolite synthesizes 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones in 85–95% yield within 2 hours. Similarly, Fe₃O₄ nanoparticles (NPs) on cellulose enable aqueous-phase quinoline synthesis at reflux, achieving 88–96% yield with five reusable cycles.
Advantages Over Conventional Methods
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) is pivotal for cilostazol synthesis. A cost-effective route starts with resorcinol:
Comparative Efficiency
Step | Yield | Conditions |
---|---|---|
Esterification | 93% | CH₂Cl₂, 0°C → RT |
Cyclization | 85% | AlCl₃, 40°C, 24 hours |
Ammonolysis | 87% | Methanol, 80°C, 24 hours |
Palladium Catalysis: Oxidative C(sp³)-H activation using Pd(OAc)₂ and P(o-tol)₃ synthesizes dihydroquinolinones via a seven-membered palladacycle intermediate. This method operates in air, avoiding inert atmospheres.
Copper Catalysis: Cu(OAc)₂/dppe catalyzes the coupling of isocyanides and O-benzoyl hydroxylamines, forming dihydroquinolinones through a cascade mechanism (insertion, Mumm rearrangement, cyclization).
Solvent-Free Zeolite Catalysis: Hβ zeolite enables one-pot quinoline synthesis at 110°C with 60–90% yield, emphasizing atom economy and reduced waste.
3,4-Dihydro-2(1H)-quinolinone demonstrates remarkable antimicrobial and anticancer activities across diverse therapeutic applications. The compound exhibits selective antifungal activity through chitin synthase inhibition, with derivative compound 2d showing excellent potency with an inhibition percentage value of 82.3% at 300 μg/mL concentration, while the control polyoxin B achieved 87.5%. These results indicate that 3,4-dihydro-2(1H)-quinolinone derivatives function as selective chitin synthase inhibitors with notable antifungal activity while showing no significant activity against bacterial strains.
The structural versatility of 3,4-dihydro-2(1H)-quinolinone enables the development of compounds with enhanced antimicrobial profiles. Novel quinoline derivatives synthesized from 6-amino-4-methyl-1H-quinoline-2-one substituted with different sulfonyl, benzoyl, and propargyl moieties showed excellent antimicrobial activity with minimum inhibitory concentration values ranging from 3.12 to 50 μg/mL against bacterial strains including Bacillus cereus, Staphylococcus species, Pseudomonas aeruginosa, and Escherichia coli. Compounds 2 and 6 demonstrated superior activity, with compound 6 showing the most potent antifungal effects against Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans.
In anticancer research, 3,4-dihydro-2(1H)-quinolinone derivatives have shown significant promise as tubulin polymerization inhibitors. Compound D13, N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide, exhibited the strongest inhibitory effect on HeLa cell proliferation with an IC50 value of 1.34 μM, correlating well with its tubulin polymerization inhibitory activity showing an IC50 of 6.74 μM. These findings demonstrate the potential of quinoline-sulfonamide derivatives as lead compounds for anticancer drug development.
The anticancer mechanisms of 3,4-dihydro-2(1H)-quinolinone derivatives involve multiple pathways. Studies have revealed that these compounds can inhibit angiogenesis by reducing the expression of basic fibroblast growth factor, thereby diminishing angiogenic capacity. Additionally, they disrupt the angiogenic signaling pathway by inhibiting vascular endothelial growth factor production, ultimately affecting tumor blood supply. The compounds also significantly lower levels of the pro-inflammatory cytokine interleukin-8, further reducing angiogenesis.
Compound Type | Study Reference | Antimicrobial Activity | Target Organisms | IC50/MIC Values |
---|---|---|---|---|
3,4-Dihydro-2(1H)-quinolinone derivatives | Zhang et al. 2020 | Antifungal | Chitin synthase | IP 82.3% at 300 μg/mL |
Quinolinequinones QQ1-QQ6 | Koçyiğit et al. 2022 | Antibacterial | Gram-positive bacteria | MIC 1.22 μg/mL vs S. aureus |
Quinolinequinones QQ7-QQ8 | Koçyiğit et al. 2022 | Antifungal | C. albicans | MIC 4.88 μg/mL |
Novel quinoline derivatives | Singh et al. 2023 | Antibacterial | PDF enzyme | MIC 3.12-50 μg/mL |
4-Hydroxy-2-quinolinone analogs | Chung et al. 2020 | Antifungal | A. flavus | IC50 1.05 μg/mL |
3,4-Dihydro-2(1H)-quinolinone serves as a crucial scaffold for cardiovascular therapeutics, with several approved drugs containing this moiety demonstrating significant cardiovascular modulation properties. The compound's pharmacological versatility in cardiovascular applications is exemplified by cilostazol, carteolol, and aripiprazole, which exhibit diverse mechanisms targeting different aspects of cardiovascular function.
Cilostazol, a quinolinone derivative, functions as a phosphodiesterase III inhibitor that affects both vascular beds and cardiovascular function. The compound produces heterogeneous dilation of vascular beds, with greater dilation observed in femoral beds compared to vertebral, carotid, or superior mesenteric arteries. In clinical studies, cilostazol demonstrated dose-proportional increases in heart rate, with mean increases of 5.1 and 7.4 beats per minute in patients treated with 50 and 100 mg twice daily, respectively. The drug's mechanism involves cyclic adenosine monophosphate-mediated inhibition of platelet reactivity and aggregation, which is comparable to aspirin and ticlopidine, yet cilostazol has a lower incidence of hemorrhagic complications.
The cardiovascular effects of cilostazol extend beyond antiplatelet activity to include vasodilation, prevention of intimal hyperplasia, proliferation of vascular smooth muscle cells, and blood pressure reduction. These vasodilatory effects are mediated by endothelial production of nitric oxide in response to elevated concentrations of cyclic adenosine monophosphate, as well as chronic inhibition of vascular smooth muscle cell proliferation leading to more compliant arteries. Clinical studies demonstrate that cilostazol therapy results in a mild 2-4 mmHg reduction in systolic blood pressure, with hypotension occurring in less than 1% of patients.
Carteolol represents another significant 3,4-dihydro-2(1H)-quinolinone derivative with cardiovascular applications. This compound functions as a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity. Research has demonstrated that carteolol prevents the development of myocardial lesions similar to those observed in dilated cardiomyopathy following myocarditis in chronic experimental models. The compound significantly reduced heart weight to body weight ratio, histopathological scores, left ventricular cavity dimension, left ventricular wall thickness, and myocardial fiber diameter compared to control groups.
Quinolinone derivatives also demonstrate positive inotropic activity with unique chronotropic profiles. The compound OPC-8212 (vesnarinone) showed nearly equivalent activity to amrinone in producing increased left ventricular contractile force, but was significantly less active in increasing heart rate and decreasing blood pressure. In conscious dogs, OPC-8212 at doses of 1 and 3 mg/kg intravenously increased peak left ventricular pressure derivative by 27% and 59%, respectively, without significant changes in heart rate and blood pressure.
The mechanism of cardiovascular modulation by 3,4-dihydro-2(1H)-quinolinone derivatives involves phosphodiesterase III inhibition combined with ion channel effects. Studies on OPC-8490, a water-soluble quinolinone, revealed that the compound produces selective positive inotropic effects through type III phosphodiesterase inhibition combined with ion channel effects, with the latter property inhibiting the positive chronotropic response usually associated with agents that increase intracellular cyclic adenosine monophosphate concentrations.
Compound | Mechanism | Cardiovascular Effects | Clinical Applications |
---|---|---|---|
Cilostazol | PDE III inhibition | Vasodilation, antiplatelet, increased heart rate 5-7 bpm | Intermittent claudication, stroke prevention |
Carteolol | β-adrenergic antagonist with ISA | Reduced heart rate and contractility | Hypertension, arrhythmias, glaucoma |
Vesnarinone (OPC-8212) | PDE III inhibition + ion channel effects | Positive inotropic without chronotropic effects | Heart failure (investigational) |
OPC-8490 | PDE III inhibition + K+ channel antagonism | Prolonged action potential, selective positive inotropy | Heart failure research |
3,4-Dihydro-2(1H)-quinolinone exhibits potent antioxidant and anti-inflammatory properties through multiple molecular mechanisms. Dihydroquinoline-type derivatives have been extensively studied for their free radical scavenging capabilities, with compounds such as CH 402 and MTDQ-DA demonstrating the ability to scavenge superoxide radical anions with rate constants of k(O2- + MTDQ-DA) = 4.10^8 dm³ mol⁻¹ s⁻¹ and k(O2- + CH 402) = 1.5×10^7 dm³ mol⁻¹ s⁻¹. These compounds also effectively reduced hydrogen peroxide production in glucose-glucose oxidase reactions and inhibited both nicotinamide adenine dinucleotide phosphate-induced and iron-stimulated lipid peroxidation pathways.
The anti-inflammatory mechanisms of 3,4-dihydro-2(1H)-quinolinone derivatives involve dual inhibition of inducible nitric oxide synthase and cyclooxygenase-2. Novel quinolinedione derivatives, specifically compounds OQ1 and OQ21, demonstrated potent anti-inflammatory activity through simultaneous suppression of these key inflammatory enzymes. These compounds inhibited lipopolysaccharide-induced nitric oxide production in RAW264.7 cells through attenuation of inducible nitric oxide synthase expression and enzyme activity. The down-regulation of inducible nitric oxide synthase occurred through blocking of nuclear factor-κB activation, as evidenced by inhibitory κB degradation and electrophoretic mobility shift assays.
Prostaglandin E2 synthesis and accumulation were also suppressed by quinolinedione derivatives OQ1 and OQ21, with both compounds attenuating lipopolysaccharide-induced cyclooxygenase-2 expression and cellular cyclooxygenase-2 activities. In vivo studies using 12-O-tetradecanoylphorbol-13-acetate-induced mouse ear edema demonstrated significant anti-inflammatory effects, with OQ1 showing potency comparable to indomethacin. These findings suggest that quinolinedione derivatives provide a novel therapeutic modality for chronic inflammatory diseases through their dual inhibitory mechanisms.
Structural features critical for antioxidant activity include the presence of a free hydroxyl group at position 4, a 3,4-double bond, and an aminoamide functionality at position 3. Research on quinolinone 3-aminoamides and their α-lipoic acid hybrids revealed that compounds with free amine groups in para positions on the 3-carboxamide phenyl ring exhibited the highest antioxidant interactions, with compounds 11 and 12 showing 90.2% and 89% interactions with 1,1-diphenyl-2-picrylhydrazyl radical, respectively.
The quinoline ring system, commonly found in natural alkaloids and synthetic derivatives, exhibits significant antioxidant properties across multiple assays. Structure-activity studies revealed that the 3,4-double bond and 2-oxo functionality of the quinolinone moiety are important determinants of hydroxyl radical scavenging properties. The antiulcer drug rebamipide, containing a quinolinone structure, effectively scavenges hydroxyl radicals and inhibits superoxide production through electron paramagnetic resonance spin trapping methods.
Recent investigations on novel quinoline derivatives have demonstrated significant antioxidant activities using 1,1-diphenyl-2-picrylhydrazyl radical scavenging methods. Synthesized compounds containing quinoline scaffolds showed promising radical scavenging activities at lower concentrations, with progressive increases in activity observed as test substance concentrations increased. The antioxidant capacity evaluation using β-carotene-linoleic acid systems confirmed that quinoline derivatives effectively reduce the degree of β-carotene bleaching by scavenging linoleate-free radicals and other free radicals generated in the system.
The therapeutic potential of 3,4-dihydro-2(1H)-quinolinone as an antioxidant is exemplified by TA 270 (4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone), which was initially designed as a reactive oxygen species scavenger and subsequently demonstrated efficacy in treating bronchial asthma. This compound specifically suppresses antigen-induced leukotriene production, probably by inhibiting 5-lipoxygenase in inflammatory cells.
Compound Type | Study Reference | Antioxidant Mechanism | Activity Results |
---|---|---|---|
Dihydroquinoline derivatives | Blázovics et al. 1989 | Free radical scavenging | k(O2-) = 4.10^8 dm³ mol⁻¹ s⁻¹ |
Quinolinedione derivatives OQ1, OQ21 | Lee et al. 2009 | iNOS and COX-2 inhibition | Potent anti-inflammatory effects |
4-Hydroxy-2-quinolinone hybrids | Detsi et al. 2007 | DPPH scavenging, LOX inhibition | 90.2-89% DPPH interaction |
Quinoline derivatives Qui1-Qui3 | Woźniak et al. 2022 | ABTS, DPPH radical scavenging | Qui3 highest reduction potential |
TA 270 quinolinone | Ishiwara et al. | ROS scavenging | Bronchial asthma treatment |
Rebamipide | Japanese studies | Hydroxyl radical scavenging | Gastroprotective, anti-inflammatory |
Irritant